2-Chloro-4-propoxypyrimidine
Description
2-Chloro-4-propoxypyrimidine is a chloro-substituted pyrimidine derivative characterized by a chlorine atom at the 2-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical in drug discovery due to their ability to mimic nucleobases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
2-chloro-4-propoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-5-11-6-3-4-9-7(8)10-6/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXXPNJXBIGVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308904 | |
| Record name | 2-Chloro-4-propoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83774-10-1 | |
| Record name | 2-Chloro-4-propoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83774-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-propoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-propoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-propoxypyrimidine typically involves the chlorination of 4-propoxypyrimidine. One common method includes the reaction of 4-propoxypyrimidine with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds with the substitution of the hydrogen atom at the 2-position by a chlorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-propoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed:
Aminopyrimidines: Formed by substitution with amines.
Thiolpyrimidines: Formed by substitution with thiols.
Complex Heterocycles: Formed through coupling reactions.
Scientific Research Applications
2-Chloro-4-propoxypyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: Used in the development of herbicides and fungicides.
Materials Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-propoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can vary but often include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Chloro Position
- 2-Chloro vs. 6-Chloro : Chlorine at the 2-position (as in this compound) directs electrophilic substitution reactions to the 4- and 6-positions, whereas 6-chloro derivatives (e.g., 6-Chloro-4-hydroxypyrimidine) exhibit distinct reactivity patterns .
- Bromo/Chloro Combinations : The 5-Bromo-2-chloropyrimidin-4-amine demonstrates halogen-halogen interactions and enhanced electrophilicity at C5 due to bromine’s larger atomic radius, enabling cross-coupling reactions .
Functional Group Influence
- Carboxylic Acid (-COOH) : The ionizable group in 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid improves water solubility at physiological pH, making it suitable for salt formation in APIs .
- Amino (-NH₂): The -NH₂ group in 5-Bromo-2-chloropyrimidin-4-amine facilitates hydrogen bonding, critical for supramolecular assembly in crystallography .
Biological Activity
2-Chloro-4-propoxypyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C7H8ClN3O
- CAS Number : 83774-10-1
- Molecular Weight : 175.61 g/mol
The compound features a pyrimidine ring substituted with a propoxy group and a chlorine atom, which contributes to its unique biological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses.
- GPR120 Agonism : Functions as an agonist for GPR120, a receptor involved in metabolic regulation.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it acts as an agonist for GPR120, influencing pathways related to inflammation and metabolism. This interaction may lead to the modulation of lipid metabolism and insulin sensitivity.
Antimicrobial Activity
Studies have shown that this compound displays varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The following table summarizes the results from recent studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages. A notable study reported:
- Cytokine Reduction : Decreased levels of TNF-alpha and IL-6 in treated macrophages compared to controls.
This suggests that the compound may have therapeutic potential in inflammatory diseases.
Case Study 1: GPR120 Agonism
A patent study highlighted the role of this compound as a GPR120 agonist, demonstrating its ability to enhance glucose uptake in adipocytes. This effect was linked to improved insulin sensitivity in animal models.
Case Study 2: Antimicrobial Efficacy
In clinical trials assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to be effective against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
